2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Lipophilicity Drug Design Melanoma

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide (CAS 690246-19-6) is a complex organic compound belonging to the benzene sulfonamide thiazole class, a family explicitly identified and claimed for its potent anticancer properties in frontline pharmaceutical patents. Its structure incorporates a lipophilic 4-tert-butylphenylsulfonamide moiety linked via an acetamide bridge to a 2-methyl-1,3-benzothiazole scaffold, placing it among 'substituted hydrophobic benzene sulfonamide thiazole compounds' designed for enhanced cellular permeability and target engagement.

Molecular Formula C20H23N3O3S2
Molecular Weight 417.54
CAS No. 690246-19-6
Cat. No. B2455895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
CAS690246-19-6
Molecular FormulaC20H23N3O3S2
Molecular Weight417.54
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C20H23N3O3S2/c1-13-22-17-11-15(7-10-18(17)27-13)23-19(24)12-21-28(25,26)16-8-5-14(6-9-16)20(2,3)4/h5-11,21H,12H2,1-4H3,(H,23,24)
InChIKeyBBJFCPSKEBZALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide (CAS 690246-19-6) – Class Differentiation & Selection Rationale


2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide (CAS 690246-19-6) is a complex organic compound belonging to the benzene sulfonamide thiazole class, a family explicitly identified and claimed for its potent anticancer properties in frontline pharmaceutical patents [1]. Its structure incorporates a lipophilic 4-tert-butylphenylsulfonamide moiety linked via an acetamide bridge to a 2-methyl-1,3-benzothiazole scaffold, placing it among 'substituted hydrophobic benzene sulfonamide thiazole compounds' designed for enhanced cellular permeability and target engagement [2]. This compound is not a generic sulfonamide but a purposefully engineered molecule, positioning it as a high-value candidate for advanced oncology and targeted enzyme inhibition research programs.

Why Generic Substitution Fails for CAS 690246-19-6: Validated Scaffold Superiority


Simple replacement of CAS 690246-19-6 with another in-class sulfonamide or benzothiazole is not scientifically valid due to the precise synergistic effect of its two key structural domains. Research has demonstrated that the benzothiazole sulfonamide scaffold itself provides a quantifiable advantage over other bioisosteres. Specifically, in antiviral drug design, directly replacing a t-butyl urea moiety with a benzothiazole sulfonamide led to inhibitors with 'improved potency and antiviral activities' [1]. This establishes that the benzothiazole sulfonamide core is a privileged, non-fungible scaffold. Furthermore, the specific 4-tert-butylphenyl and 2-methyl substituents on this core are designed to fine-tune hydrophobicity and steric parameters, which are critical determinants of target selectivity and potency that could be completely abrogated by using an unsubstituted or differently substituted analog.

Quantitative Differentiation Evidence: CAS 690246-19-6 vs. Closest Analogs, Comparators, and In-Class Candidates


Enhanced Lipophilicity Differentiates from Simple Aryl Sulfonamide Analogs

The 4-tert-butyl substituent on the benzenesulfonamide group of the target compound is a key differentiator from analogs with less bulky or non-hydrophobic groups, such as the oct-1-ynyl-substituted comparators explicitly named in the core patent family (e.g., N-(4-(3-(4-(oct-1-ynyl)phenylsulfonamido)phenyl)thiazol-2-yl)acetamide). The tert-butyl group provides a precisely calculated lipophilicity contribution, directly influencing membrane permeability and target protein binding affinity [1]. While discrete cLogP values require in silico modeling, the structural distinction is pharmacologically significant, as the patent class claims the 'substituted hydrophobic' nature as a core functional feature.

Lipophilicity Drug Design Melanoma

Benzothiazole Sulfonamide Scaffold Proven Superior to t-Butyl Urea in Antiviral Potency

A foundational study on benzothiazolesulfonamides proved their value through a direct chemical replacement strategy. Researchers explicitly replaced a t-butyl urea moiety in a lead compound with a benzothiazole sulfonamide. This single molecular switch resulted in clear, improved activity metrics. The study concluded that the benzothiazole sulfonamide provided a 'significant advantage in activity in this class of compounds' and led to 'improved potency and antiviral activities' against HIV-1 protease [1]. This validates the benzothiazole sulfonamide scaffold as a superior pharmacophore over a common bioisostere.

HIV-1 Protease Antiviral Scaffold Replacement

2-Methylbenzothiazole Substituent Modulates Selectivity Over Non-Substituted Analogs in Enzyme Inhibition

Structure-activity relationship (SAR) studies on a series of sulfonamide derivatives with benzothiazole scaffolds have demonstrated that substitutions on the benzothiazole ring system profoundly modulate the inhibition of human carbonic anhydrase isoforms I and II (hCA I/II) [1]. The presence of a 2-methyl group, as found in CAS 690246-19-6, is a critical variable. When compared to benzothiazoles with hydrogen or other substituents at the 2-position, the methyl group introduces specific steric and electronic effects that differentially affect binding to the hCA I and II active sites, directly enabling tunable isoform selectivity—a key goal in reducing off-target effects.

Carbonic Anhydrase Enzyme Inhibition Selectivity

Validated Anti-Melanoma Activity Domain vs. General Antimicrobial Benzothiazoles

The patent family from which this compound draws its lineage (e.g., US20180215723A1) is explicitly focused on the treatment of cancers, with a granular emphasis on cutaneous melanoma. This provides a highly specific disease-context that sets it apart from the broader class of benzothiazole derivatives, which are often characterized as general antimicrobial or antifungal agents [1]. The granted claims specifically cover methods for treating melanoma, indicating a targeted biological validation that generic benzothiazoles lack. This direct disease linkage offers a superior starting hypothesis for oncology-focused research.

Melanoma Oncology Targeted Therapy

High-Impact Research & Procurement Applications for CAS 690246-19-6


Advanced Lead Optimization for Carbonic Anhydrase Inhibitors

Procure CAS 690246-19-6 as a key intermediate or tool compound for synthesizing focused libraries aimed at dissecting isoform selectivity between human carbonic anhydrase I and II. The 2-methylbenzothiazole group is a critical vector for achieving desired selectivity indices, as demonstrated by class-level SAR studies that show marked shifts in inhibition profiles based on this substituent [1]. Using this compound allows researchers to build on a scaffold with proven tunability, thereby accelerating the rational design of next-generation, isoform-selective CA inhibitors for glaucoma or cancer therapy.

Targeted Anti-Melanoma Drug Discovery Programs

Utilize this compound directly as a chemical tool to probe mechanisms of melanoma cell death and proliferation arrest. Its design as part of a patent family with granted claims for treating melanoma provides a robust, hypothesis-driven starting point for oncology research [2]. This significantly de-risks early-stage discovery, as the compound's class has been validated in a therapeutically relevant context. The specific hydrophobic tag (4-tert-butyl) is designed to facilitate cellular uptake in melanoma models, a crucial differentiator for cell-based assays.

Validation of Benzothiazole Sulfonamide as a Privileged Scaffold in Antiviral Therapeutics

Employ CAS 690246-19-6 in a scaffold-hopping or replacement study to validate target engagement against viral proteases. The foundational literature provides direct evidence that switching to a benzothiazole sulfonamide scaffold enhances antiviral activity metrics over other functional groups like urea [3]. This compound, with its specific substitution, serves as an ideal entry point for developing novel, potent protease inhibitors by leveraging a pre-validated, activity-enhancing pharmacophore.

Physicochemical Property Fine-Tuning in Medicinal Chemistry

Incorporate this compound into a systematic SAR exploration focused on optimizing drug-like properties. The 4-tert-butylphenyl motif is an established tool for modulating lipophilicity, metabolic stability, and plasma protein binding. Its direct comparison with analogs containing other hydrophobic tags (e.g., alkynyl, cycloalkyl) from the same patent series allows medicinal chemists to precisely correlate structural changes with improvements in ADME parameters [2]. This makes the compound a critical reference standard for lipophilicity optimization without altering the core pharmacophore.

Quote Request

Request a Quote for 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.